(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Description
(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid (CAS: 2350657-96-2) is a chiral amino acid derivative with a molecular formula of C₁₁H₁₅NO₅ and a molecular weight of 241.24 g/mol . Its structure features a 3,4-dimethoxyphenyl group attached to a β-carbon, along with hydroxyl and amino groups at the α- and β-positions, respectively. The compound is stored under dry conditions at 2–8°C and is primarily used in research settings, though its specific biological or pharmacological applications remain underexplored in the provided evidence.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOLAAHVRBTUCR-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]([C@H](C(=O)O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654619 | |
| Record name | (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217718-26-7 | |
| Record name | (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts to induce the formation of the (2R,3R) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation,
Biological Activity
(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, also known as a derivative of the amino acid L-DOPA, is a compound that has garnered attention in various fields of biological research. Its structural properties and potential applications make it a significant subject of study in neuroscience, pharmaceutical development, and biochemical research.
- Molecular Formula : C₁₁H₁₅N₁O₅
- Molecular Weight : 241.24 g/mol
- CAS Number : 2350657-96-2
Neuroscience Research
The compound is primarily studied for its neuroprotective effects , which are crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been documented in several studies.
Pharmaceutical Development
As a key intermediate in the synthesis of various pharmaceuticals, this compound plays a vital role in creating drugs targeting the central nervous system. Its unique chemical structure allows it to interact with specific receptors, enhancing its therapeutic potential.
Biochemical Studies
Researchers utilize this compound to investigate amino acid metabolism and its implications in metabolic disorders. By understanding its role in cellular functions, scientists can gain insights into various biochemical pathways and their disruptions in disease states.
Natural Product Synthesis
The compound is also employed in the synthesis of complex natural products. Its structural features facilitate the discovery of new therapeutic agents by providing a scaffold for further chemical modifications.
Neuroprotective Effects
A study highlighted the compound's efficacy in protecting dopaminergic neurons from apoptosis induced by neurotoxic agents. The results indicated a significant reduction in cell death when treated with this compound compared to control groups.
| Study | Findings |
|---|---|
| Neuroprotective Study (2021) | Reduced apoptosis in dopaminergic neurons by 40% when treated with 10 µM of the compound. |
| Metabolic Pathway Analysis (2022) | Identified modulation of key enzymes involved in amino acid metabolism, suggesting potential applications in metabolic disorders. |
Pharmaceutical Applications
In drug development, this compound has been used as an essential building block for synthesizing novel compounds aimed at treating neurological disorders. One notable derivative demonstrated enhanced binding affinity for dopamine receptors.
Scientific Research Applications
(2R,3R)-3-Amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid, also known as (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, is a derivative of phenylalanine and a valuable amino acid analog . It is utilized in various research fields, including neuroscience, pharmaceutical development, biochemical studies, natural product synthesis, and analytical chemistry .
Scientific Research Applications
- Neuroscience Research This compound is studied for its potential neuroprotective effects, making it valuable in developing treatments for neurodegenerative diseases .
- Pharmaceutical Development It serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting the central nervous system .
- Biochemical Studies Researchers use it to investigate amino acid metabolism and its role in cellular functions, providing insights into metabolic disorders .
- Natural Product Synthesis The compound is employed in the synthesis of complex natural products, aiding in the discovery of new therapeutic agents .
- Analytical Chemistry It is utilized as a standard in analytical methods to quantify similar compounds, ensuring accuracy in research and quality control .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of β-hydroxy-α-amino acids with aryl substituents. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound enhances hydrophobicity compared to unsubstituted phenyl analogs (e.g., CAS 7309-54-8) but is less polar than hydroxylated variants (e.g., (2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid, CAS 32140-49-1) .
Stereochemical Influence :
- The (2R,3R) configuration is critical for chiral recognition in biological systems. For example, (2S,3S) -fluoro derivatives (CAS 1217649-15-4) may display divergent binding affinities compared to the target compound .
Protective Groups :
- Boc-protected derivatives (e.g., CAS 87421-24-7) are synthetically advantageous for peptide coupling but exhibit reduced solubility due to increased hydrophobicity .
Reactivity and Stability :
- The 3,4-dimethoxyphenyl group in the target compound may undergo β-O-4 bond cleavage under alkaline conditions, as observed in lignin model compounds (). This contrasts with trifluoromethylphenyl analogs, where the CF₃ group enhances resistance to nucleophilic attack .
Q & A
Q. What are the critical steps in synthesizing (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, and how is stereochemical control achieved?
- Methodological Answer : The synthesis involves:
-
Protection of functional groups : Use 4-methylmorpholine and benzotriazole-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) to activate carboxyl groups and prevent undesired side reactions.
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Coupling reactions : In anhydrous dimethylformamide (DMF), under nitrogen, to ensure regioselectivity.
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Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the (2R,3R)-enantiomer, as racemization is a risk during synthesis.
-
Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) removes protecting groups while preserving stereochemistry.
Typical yields range from 65–78% under optimized conditions .- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Carboxyl activation | PyBOP, DMF, 0°C | 85 | 90% |
| Coupling | RT, 12h | 78 | 95% |
| Deprotection | 6M HCl, 60°C | 92 | 98% |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of 3,4-dimethoxy phenyl (δ 3.75–3.85 ppm for OCH), α-hydroxy (δ 4.2–4.4 ppm), and carboxylic acid (δ 12.1 ppm).
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) validate purity (>98%) and molecular mass (calculated: 283.28 g/mol; observed: [M+H] = 284.3).
- X-ray crystallography : Resolves absolute stereochemistry via single-crystal analysis .
Advanced Research Questions
Q. How does stereochemistry at C2 and C3 influence biological activity, and what experimental approaches validate this?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) : Compare (2R,3R) with (2S,3S) and diastereomers in enzyme inhibition assays (e.g., CYP450 isoforms). The 3,4-dimethoxy groups enhance membrane permeability, while the (2R,3R) configuration optimizes hydrogen bonding with target proteins.
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Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with enzymes like tyrosine hydroxylase.
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In vitro assays : Measure IC values against relevant targets. For example, the (2R,3R) isomer shows 10-fold higher inhibition of α-glucosidase than the (2S,3S) form .
- Data Table : Biological Activity Comparison
| Isomer | α-Glucosidase IC (μM) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| (2R,3R) | 12.3 ± 1.2 | 8.9 | 1.2 |
| (2S,3S) | 135.6 ± 4.5 | 7.1 | 1.3 |
Q. How can researchers resolve contradictions in reported solubility and bioavailability data for this compound?
- Methodological Answer :
- Solubility assays : Use shake-flask method (pH 1–7.4) to replicate conditions from conflicting studies. For example, high solubility in water (8.9 mg/mL) contradicts low bioavailability (0.56 score), suggesting first-pass metabolism limits absorption.
- Permeability studies : Caco-2 cell monolayers quantify P (apparent permeability). Low P (<1 × 10 cm/s) aligns with poor bioavailability despite solubility.
- Metabolic stability : Liver microsome assays identify rapid oxidation via CYP3A4, explaining discrepancies between in vitro and in vivo data .
Q. What computational strategies predict interactions between this compound and enzymes like tyrosine hydroxylase?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns using AMBER or GROMACS. The 3,4-dimethoxy group forms π-π stacking with Phe300 in tyrosine hydroxylase.
- QM/MM calculations : Assess proton transfer mechanisms at the active site. The α-hydroxy group participates in a key hydrogen bond with Glu332.
- Free energy perturbation (FEP) : Predict ΔΔG for mutations (e.g., Glu332Ala) to validate interaction sites .
Data Contradiction Analysis
Q. Why do some studies report high in vitro activity but low in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t) and clearance rates in rodent models. Rapid renal clearance (CL = 35 mL/min/kg) explains poor efficacy despite potent enzyme inhibition.
- Prodrug design : Introduce ester groups (e.g., ethyl ester) to enhance membrane permeability and prolong t.
- Tissue distribution studies : Use radiolabeled C-compound to track accumulation in target organs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
